![molecular formula C18H20ClFN2O5S B2726537 2-(3-chloro-4-fluorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 690647-45-1](/img/structure/B2726537.png)
2-(3-chloro-4-fluorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3-chloro-4-fluorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” is a complex organic molecule. It contains a sulfonamide group (-SO2NH2), which is a common functional group in many drugs, including some antibiotics. The molecule also contains a chloro-fluoro-benzene ring and a dimethoxyphenyl group, both of which can contribute to the compound’s overall properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzene derivatives. The chloro and fluoro groups might be introduced via electrophilic aromatic substitution. The sulfonamide group could be introduced via a reaction with a suitable sulfonyl chloride. The dimethoxyphenyl group could be attached via a nucleophilic substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The electron-withdrawing nature of the sulfonamide and the halogens on the benzene ring would likely influence the compound’s reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzene rings could undergo further electrophilic aromatic substitution reactions. The sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonamide group and the aromatic rings could impact the compound’s solubility, melting point, boiling point, and other properties .Aplicaciones Científicas De Investigación
Antitumor Potential
Sulfonamide derivatives have been designed and synthesized to obtain potent antitumor agents with low toxicity, highlighting the therapeutic potential of such compounds in cancer treatment. The derivatives, which include 5-fluorouracil and nitrogen mustard, have shown high antitumor activity and low toxicity in mice, demonstrating their potential as effective cancer treatments (Huang, Lin, & Huang, 2001).
Synthesis and Chemical Properties
The synthesis of sulfonamide derivatives involves the reaction of ethyl 3,4-dimethoxyphenylpropionate with chlorosulfonic acid, leading to various sulfonamides. This process underscores the chemical versatility and potential pharmacological applications of these compounds in developing new therapeutic agents (Catsoulacos & Camoutsis, 1976).
Antimicrobial Studies
Derivatives of 4-oxo-thiazolidine, synthesized through the condensation of specific chlorophenoxy compounds with hydrazine hydrate, have shown promising antimicrobial properties. This suggests the potential of sulfonamide derivatives in combating microbial infections and their applicability in the development of new antimicrobial agents (Patel, Mistry, & Desai, 2009).
Photovoltaic Efficiency and Ligand-Protein Interactions
The study of benzothiazolinone acetamide analogs has revealed their potential in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency (LHE) and favorable energy of electron injection. Additionally, molecular docking studies have indicated the potential of these compounds in binding to the Cyclooxygenase 1 (COX1) enzyme, suggesting their therapeutic relevance in inflammation and pain management (Mary et al., 2020).
Structural Aspects and Fluorescence Properties
The structural analysis of certain amide derivatives has provided insights into their complexation with metals and their potential applications in fluorescence-based sensors. This highlights the importance of sulfonamide derivatives in the development of new materials with specific optical properties (Karmakar, Sarma, & Baruah, 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O5S/c1-26-16-6-3-12(9-17(16)27-2)7-8-21-18(23)11-22-28(24,25)13-4-5-15(20)14(19)10-13/h3-6,9-10,22H,7-8,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBAVLIJYJBIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

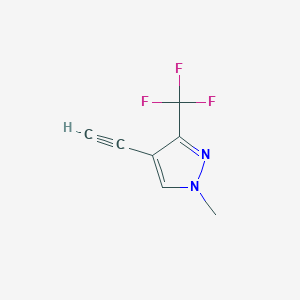
![1-(2-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2726456.png)

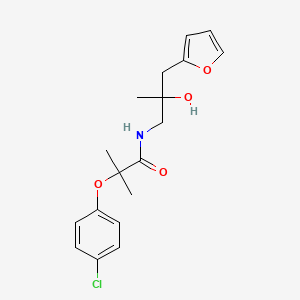
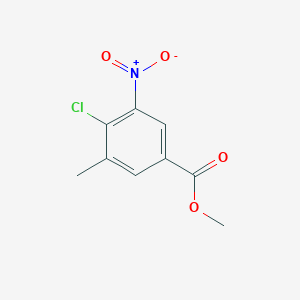
![N-(benzo[d]thiazol-2-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamide](/img/structure/B2726466.png)
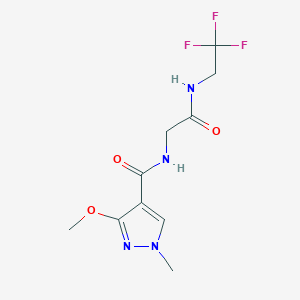


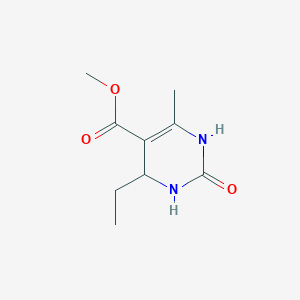
![1-((4-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2726473.png)
![5-bromo-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide](/img/structure/B2726475.png)
![5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid](/img/structure/B2726477.png)
